

BVT173187: A Comparative Analysis of its Selectivity for FPR1 over FPR2/3

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Compound of Interest				
Compound Name:	BVT173187			
Cat. No.:	B10772753	Get Quote		

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selective FPR1 inhibitory properties of **BVT173187**, supported by experimental data and protocols.

BVT173187 is a small molecule, non-peptide inhibitor demonstrating notable selectivity for the N-formyl peptide receptor 1 (FPR1) over its close homolog, FPR2.[1] This guide provides a comprehensive comparison of **BVT173187**'s activity at FPR1 and FPR2, summarizes the experimental methodologies used to determine this selectivity, and contextualizes its function within the broader FPR signaling network. To date, there is no publicly available data on the activity of **BVT173187** at FPR3.

Quantitative Selectivity Profile

The inhibitory potency of **BVT173187** was determined by assessing its ability to counteract the effects of specific agonists for FPR1 (fMLF) and FPR2 (WKYMVM) in human neutrophils. The resulting IC50 values highlight the compound's preference for FPR1.



Compound	Target	IC50 (μM)	Fold Selectivity (FPR2/FPR1)
BVT173187	FPR1	~1	>10
FPR2	>10		
Cyclosporin H (Reference)	FPR1	~1	-
FPR2	>10		

Table 1: Inhibitory activity of **BVT173187** on FPR1 and FPR2. Data extracted from Forsman et al., Biochemical Pharmacology, 2012.[1]

Experimental Protocols

The selectivity of **BVT173187** was established through a series of robust functional assays using isolated human neutrophils.

Neutrophil Isolation

Human neutrophils were isolated from peripheral blood of healthy donors using a standard dextran sedimentation and Ficoll-Paque gradient centrifugation method. This procedure yields a pure population of neutrophils for subsequent functional assays.

Superoxide Anion Production Assay (NADPH-oxidase activity)

This assay measures a key function of activated neutrophils.

- Priming: Isolated neutrophils were primed with TNF- α to enhance their responsiveness.
- Inhibition: Neutrophils were pre-incubated with varying concentrations of BVT173187 or a vehicle control.
- Activation: The cells were then stimulated with either the FPR1-specific agonist fMLF or the FPR2-specific agonist WKYMVM.



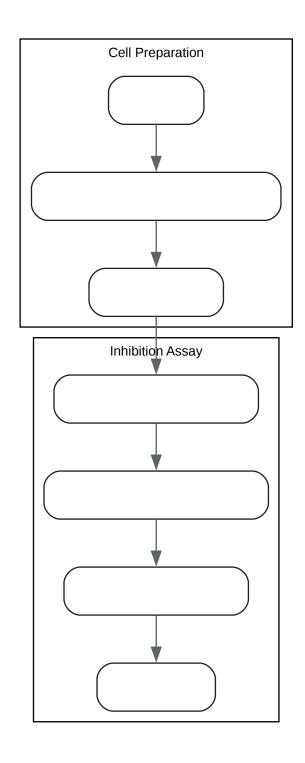




- Detection: Superoxide production was measured as the superoxide dismutase-inhibitable reduction of isoluminol- or luminol-enhanced chemiluminescence.
- Analysis: The concentration of **BVT173187** that resulted in 50% inhibition of the agonist-induced superoxide production (IC50) was calculated.

The following diagram illustrates the workflow of the superoxide anion production assay used to determine the inhibitory activity of **BVT173187**.





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Experimental workflow for determining BVT173187's inhibitory activity.

FPR Signaling Pathways





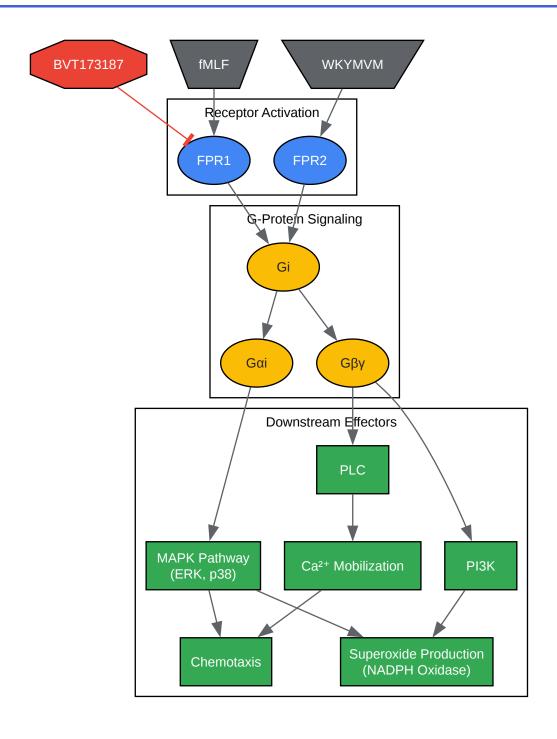


FPR1 and FPR2 are G-protein coupled receptors (GPCRs) that, upon activation by their respective agonists, initiate a cascade of intracellular signaling events. These pathways are crucial for the pro-inflammatory and immune-regulatory functions of neutrophils. **BVT173187**, by selectively inhibiting FPR1, modulates these downstream effects.

Activation of FPR1 and FPR2 leads to the dissociation of the heterotrimeric G-protein (Gi) into its α and $\beta\gamma$ subunits. Both subunits trigger downstream signaling cascades, including the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium, and the activation of the PI3K/Akt and MAPK pathways, which are involved in cell survival, migration, and superoxide production.

The diagram below outlines the canonical signaling pathways initiated by the activation of FPR1 and FPR2.





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Simplified signaling pathways of FPR1 and FPR2.

Conclusion

The available data robustly demonstrates that **BVT173187** is a selective inhibitor of FPR1 with at least a 10-fold greater potency for FPR1 over FPR2. This selectivity makes it a valuable tool for researchers investigating the specific roles of FPR1 in inflammatory and immune



responses. Further studies are warranted to determine the activity of **BVT173187** at FPR3 to complete its selectivity profile within the FPR family.

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References

- 1. A non-peptide receptor inhibitor with selectivity for one of the neutrophil formyl peptide receptors, FPR 1 PubMed [pubmed.ncbi.nlm.nih.gov]
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